biological activity of 4-(4-Methoxyphenyl)isoxazol-5-amine
biological activity of 4-(4-Methoxyphenyl)isoxazol-5-amine
An In-depth Technical Guide to the Biological Activity of 4-(4-Methoxyphenyl)isoxazol-5-amine
Foreword: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role as a cornerstone in the design of novel therapeutic agents.[1][3] Isoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][4][5] Marketed drugs such as the COX-2 inhibitor Valdecoxib and the immunosuppressant Leflunomide feature this versatile core, underscoring its clinical significance.[1][4][5] This guide focuses on a specific, yet important, member of this family: 4-(4-Methoxyphenyl)isoxazol-5-amine, exploring its chemical attributes, synthesis, and, most critically, its role as a key intermediate in the development of potent enzyme inhibitors.
Compound Profile: 4-(4-Methoxyphenyl)isoxazol-5-amine
4-(4-Methoxyphenyl)isoxazol-5-amine is a solid organic compound characterized by the fusion of an isoxazole ring with a methoxy-substituted phenyl group. This structure provides a unique combination of a hydrogen-bond-donating amine group and a lipophilic methoxyphenyl moiety, making it an attractive building block for combinatorial chemistry and targeted drug synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Molecular Weight | 190.20 g/mol | |
| Physical Form | Solid | |
| Melting Point | 135-139 °C | [6] |
| SMILES | COc1ccc(cc1)-c2cnoc2N | |
| InChI Key | IDNIKDCAFQCCIS-UHFFFAOYSA-N |
Synthesis Strategies: Constructing the Isoxazole Core
The synthesis of substituted isoxazoles is a well-established field in organic chemistry. While specific synthesis data for 4-(4-Methoxyphenyl)isoxazol-5-amine is not detailed in the provided literature, its structure allows us to infer a logical synthetic pathway based on common methodologies for creating 3,4,5-substituted isoxazoles. A prevalent and efficient method involves a multi-component reaction, which offers advantages in atom economy and procedural simplicity.[4][7][8]
A representative approach involves the condensation of a β-keto ester, an aldehyde, and hydroxylamine hydrochloride.[3][4][7] The causality behind this choice lies in the sequential formation of an oxime and subsequent intramolecular cyclization, driven by the nucleophilicity of the oxime oxygen attacking the ester carbonyl, ultimately leading to the stable aromatic isoxazole ring.
Caption: A logical workflow for the synthesis of 4-(4-Methoxyphenyl)isoxazol-5-amine.
Biological Activity: A Gateway to Carbonic Anhydrase Inhibition
While the broader isoxazole class exhibits diverse bioactivities, including anticancer and antimicrobial effects, the primary documented application of 4-(4-Methoxyphenyl)isoxazol-5-amine is as a crucial intermediate for synthesizing potent enzyme inhibitors.[5][9][10] Specifically, it serves as a precursor for developing primary sulfonamides that target human carbonic anhydrases (hCAs).[6]
Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition has therapeutic applications in treating glaucoma, edema, and certain types of cancer where their activity is linked to tumor progression and pH regulation. The 5-amino group on the isoxazole ring is strategically positioned for chemical modification, allowing for the introduction of a sulfamoyl group (-SO₂NH₂), which is the classic zinc-binding group for potent CA inhibitors. The 4-(4-methoxyphenyl) portion of the molecule acts as a scaffold that can be further functionalized to achieve isoform-selective inhibition by interacting with amino acid residues outside the enzyme's active site.
Caption: Pathway from the core compound to carbonic anhydrase inhibition.
Experimental Protocols
To provide actionable insights for researchers, this section details a representative protocol for the synthesis of an isoxazole derivative and a self-validating assay for evaluating its biological activity.
General Protocol for Isoxazole Synthesis
This protocol is a generalized procedure based on established methods for synthesizing isoxazol-5(4H)-ones, which are structurally related to the topic compound.[4][7][8]
Objective: To synthesize a 3,4-disubstituted isoxazole derivative via a one-pot, three-component reaction.
Materials:
-
β-keto ester (e.g., ethyl acetoacetate, 1 mmol)
-
Aldehyde derivative (e.g., 4-methoxybenzaldehyde, 1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Catalyst (e.g., amine-functionalized cellulose or a simple base like triethylamine)[4]
-
Solvent (e.g., water or ethanol, 10 mL)[4]
-
Magnetic stirrer and reaction flask
-
Thin-Layer Chromatography (TLC) apparatus
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine the β-keto ester (1 mmol), hydroxylamine hydrochloride (1 mmol), the aldehyde derivative (1 mmol), and the catalyst in 10 mL of the chosen solvent.[7]
-
Reaction Execution: Stir the mixture vigorously at room temperature. The causality for room temperature conditions is that the reaction is often efficient without heating, which aligns with green chemistry principles.[4]
-
Monitoring: Monitor the reaction's progress using TLC analysis until the starting materials are consumed.
-
Product Isolation: Upon completion, the product often precipitates out of the solution. Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (3 x 10 mL) to remove any unreacted starting materials or soluble impurities.[7]
-
Drying and Characterization: Air-dry the purified product. Characterize the final compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination to confirm its identity and purity.
In-Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a self-validating colorimetric assay to measure the inhibition of carbonic anhydrase activity. The principle relies on the enzyme-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA), which produces the yellow-colored 4-nitrophenolate anion, detectable at 400 nm.
Objective: To determine the inhibitory potency (IC₅₀) of a synthesized isoxazole-based sulfonamide against a human carbonic anhydrase isoform (e.g., hCA II).
Materials:
-
Purified hCA II enzyme
-
Tris-HCl buffer (pH 7.4)
-
4-Nitrophenyl acetate (NPA) substrate solution
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Acetazolamide (AZM) as a positive control inhibitor
-
DMSO as a negative (vehicle) control
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and the positive control (Acetazolamide) in the assay buffer. The final DMSO concentration in all wells should be kept constant (e.g., <1%) to avoid solvent effects.
-
Enzyme Incubation: In the wells of a 96-well plate, add 20 µL of the appropriate inhibitor dilution (or DMSO for control wells). Add 140 µL of the hCA II enzyme solution to each well. Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Assay Initiation (Self-Validation Step):
-
Negative Control (100% Activity): Wells containing enzyme + DMSO.
-
Positive Control (Max Inhibition): Wells containing enzyme + high concentration of Acetazolamide.
-
Test Wells: Wells containing enzyme + test compound dilutions.
-
Initiate the reaction by adding 40 µL of the NPA substrate solution to all wells.
-
-
Data Acquisition: Immediately begin measuring the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.
-
Normalize the data by setting the rate of the negative control (DMSO) to 100% activity and the background rate (no enzyme) to 0% activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Trustworthiness Check: The assay is considered valid if the positive control (Acetazolamide) shows a potent IC₅₀ value consistent with literature reports and the signal-to-background ratio in the negative control is high.
Conclusion and Future Directions
4-(4-Methoxyphenyl)isoxazol-5-amine stands out not for its intrinsic biological activity but as a highly valuable and strategically designed scaffold. Its utility in the synthesis of targeted enzyme inhibitors, particularly for the carbonic anhydrase family, highlights the sophisticated role of chemical building blocks in modern drug discovery.[6] The isoxazole core provides a stable and synthetically accessible platform, while the methoxyphenyl and amine functionalities offer precise points for modification to enhance potency and selectivity. Future research should continue to leverage this and related isoxazole scaffolds to explore inhibitors for other enzyme classes and to develop novel therapeutics for a range of human diseases.
References
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link].
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2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI. Available at: [Link].
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1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available at: [Link].
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Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link].
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A review of isoxazole biological activity and present synthetic techniques. International Journal of Health and Allied Sciences. Available at: [Link].
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3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link].
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Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. ResearchGate. Available at: [Link].
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link].
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Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. National Center for Biotechnology Information. Available at: [Link].
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Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information. Available at: [Link].
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Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. Available at: [Link].
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(PDF) 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. ResearchGate. Available at: [Link].
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. ResearchGate. Available at: [Link].
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